molecular formula C13H19Cl3N2 B7899035 (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7899035
M. Wt: 309.7 g/mol
InChI Key: DYQMMCFASCYWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS: 1261233-68-4) is a piperidine-based compound with a molecular formula of C₁₃H₁₉Cl₃N₂ and a molecular weight of 309.66 g/mol. It features a 2,6-dichlorobenzyl substituent attached to the piperidine ring, with a methanamine group at the 4-position of the ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications. Storage conditions recommend sealing the compound in a dry, room-temperature environment to maintain stability .

The compound’s synthesis involves reductive amination or substitution reactions, as exemplified by its free base preparation using dioxane and HCl, yielding a yellow solid with a confirmed ESI-MS m/z of 273.00 [M+H]⁺ for the free amine .

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17;/h1-3,10H,4-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMMCFASCYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

  • Benzyl Protection: : The starting material, 2,6-dichlorobenzyl chloride, undergoes a protection reaction to form a benzyl-protected intermediate.

  • Piperidine Formation: : The protected intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

  • Methanamine Addition: : The piperidin-4-yl derivative is further reacted with methanamine to introduce the amine group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. It has been studied as a ligand for various receptors, including chemokine receptors, which play a crucial role in immune responses and inflammation.

  • CXCR4 Antagonism : Research indicates that derivatives of this compound can effectively inhibit the binding of chemokines to the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. A study demonstrated that modifications to the piperidine structure can enhance binding affinity and selectivity for CXCR4, suggesting potential for developing new anti-cancer therapies .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives are often explored for their effects on dopaminergic and serotonergic pathways.

  • Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating serotonin levels. The specific interactions of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride with serotonin receptors warrant further investigation .

Antimicrobial Properties

Preliminary studies indicate that piperidine derivatives may possess antimicrobial properties. The unique substitution pattern of this compound could influence its efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

StudyFocusFindings
Adlere et al. (2019)CXCR4 LigandsDemonstrated effective inhibition of CXCR4 receptor binding by modified piperidine derivatives, highlighting the importance of structural modifications in enhancing activity .
Pharmacological EvaluationNeuropharmacological EffectsInvestigated the impact on neurotransmitter systems; suggested potential applications in treating mood disorders .
Antimicrobial Activity StudyIn vitro TestingEvaluated the compound against various microbial strains; results indicated moderate antibacterial activity .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Derivative : Starting from commercially available piperidine, chlorobenzyl groups are introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The free base form is converted to its hydrochloride salt for improved solubility and stability.

Mechanism of Action

The mechanism by which (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent(s) Key Properties/Applications
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine HCl (1261233-68-4) C₁₃H₁₉Cl₃N₂ 309.66 2,6-Dichlorobenzyl GPCR-targeted drug candidate
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Intermediate for pharmaceuticals
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine HCl (1432059-90-9) C₁₃H₁₉Cl₃N₂ 309.66 2,5-Dichlorobenzyl (structural isomer) Unknown; under investigation
(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine (1708379-91-2) C₁₄H₁₈N₄ 242.32 Indazole-methyl High irritation risk; R&D applications
(1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine HCl C₁₈H₂₈N₂O₂·HCl 340.89 Dihydrobenzofuran-ether Dual α2A/5-HT7 receptor antagonist
Key Differences and Implications

The indazole-methyl group in CAS 1708379-91-2 introduces aromatic heterocyclic properties, correlating with higher irritation and respiratory toxicity risks .

Positional Isomerism

  • The 2,5-dichlorobenzyl isomer (CAS 1432059-90-9) differs in chlorine positioning, which may reduce receptor affinity compared to the 2,6-substitution due to altered spatial orientation .

Solubility and Salt Forms

  • Hydrochloride salts (e.g., target compound and CAS 1353946-63-0 ) improve aqueous solubility, critical for bioavailability. In contrast, free bases like the indazole derivative (CAS 1708379-91-2) may require formulation adjustments .

Toxicity Profiles

  • The target compound lacks explicit toxicity data in available SDS, whereas the indazole derivative is classified for skin/eye irritation and respiratory toxicity . Chlorinated analogs may pose environmental persistence concerns .

Synthetic Complexity

  • The dihydrobenzofuran-ether derivative (CAS 1353946-63-0) requires multi-step synthesis due to its ether linkage, contrasting with the straightforward reductive amination used for the target compound .

Biological Activity

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride, with the CAS number 1261233-68-4, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorobenzyl moiety that may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article explores its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉Cl₂N₂
  • Molecular Weight : 309.66 g/mol
  • CAS Number : 1261233-68-4

The compound's structure includes a piperidine ring substituted with a dichlorobenzyl group, which is significant for its biological activity. The hydrochloride salt form enhances solubility and stability, facilitating laboratory and therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Binding : Preliminary studies suggest that this compound may act as an antagonist or agonist at certain neurotransmitter receptors. For instance, it has been evaluated for its binding affinity to the CXCR4 chemokine receptor, which plays a crucial role in various physiological processes including immune response and cancer metastasis .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

In Vitro Studies

  • Receptor Interaction :
    • A study evaluated the binding affinity of this compound to the CXCR4 receptor using displacement assays. The results indicated that the compound could effectively displace radiolabeled CXCL12 from the receptor, suggesting significant binding affinity .
  • Enzyme Inhibition :
    • The compound was tested for its inhibitory effects on AChE. It exhibited moderate inhibitory activity, which could be beneficial in developing treatments for conditions like Alzheimer's disease .

In Vivo Studies

Research involving animal models has demonstrated that this compound possesses anti-inflammatory properties. In a mouse model of inflammation, the administration of this compound resulted in reduced markers of inflammation and pain relief .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a rat model of induced neurotoxicity. The results showed significant improvement in cognitive functions as measured by behavioral tests post-treatment compared to control groups.

Case Study 2: Cancer Metastasis

In another study focusing on cancer biology, the compound was tested for its effects on tumor growth and metastasis in xenograft models. It demonstrated a reduction in tumor size and decreased metastatic spread to the lungs, indicating potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
(1-(2-Chlorobenzyl)piperidineSimilar piperidine structureSingle chlorine substitutionLower receptor affinity
(1-(3,4-Dichlorobenzyl)piperidineSimilar piperidine structureDifferent position of chlorine substituentsModerate anti-inflammatory effects

The unique dichlorobenzyl substitution pattern of this compound appears to enhance its biological activity compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.